Ethyl 2,3,6-trifluorobenzoate
Overview
Description
Ethyl 2,3,6-trifluorobenzoate is an organic compound with the molecular formula C₉H₇F₃O₂. It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at positions 2, 3, and 6, and the carboxyl group is esterified with an ethyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl groups, which can influence its reactivity and interactions in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,3,6-trifluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3,6-trifluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct fluorination of ethyl benzoate using a fluorinating agent such as elemental fluorine or a fluorine-containing compound like sulfur tetrafluoride. This method requires careful control of reaction conditions to achieve selective fluorination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, industrial processes may employ advanced purification techniques such as distillation and crystallization to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,6-trifluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace one or more fluorine atoms.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to yield 2,3,6-trifluorobenzoic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol are typical reducing agents.
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used under reflux conditions.
Major Products
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Reduction: The major product is 2,3,6-trifluorobenzyl alcohol.
Hydrolysis: The major products are 2,3,6-trifluorobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 2,3,6-trifluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity due to the trifluoromethyl groups makes it valuable in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate to investigate the specificity and mechanism of esterases and lipases.
Medicine: Fluorinated compounds like this compound are explored for their potential use in drug development. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical agents.
Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties make it suitable for applications requiring high thermal and chemical stability.
Mechanism of Action
The mechanism of action of ethyl 2,3,6-trifluorobenzoate in chemical reactions involves the influence of the trifluoromethyl groups on the electronic properties of the benzene ring. These groups are highly electronegative, which can stabilize negative charges and enhance the reactivity of the compound in nucleophilic substitution reactions. In biological systems, the ester group can be hydrolyzed by esterases, releasing 2,3,6-trifluorobenzoic acid and ethanol. The trifluoromethyl groups can also interact with biological targets, potentially affecting enzyme activity and protein interactions.
Comparison with Similar Compounds
Ethyl 2,3,6-trifluorobenzoate can be compared with other fluorinated benzoates such as:
Ethyl 2,4,6-trifluorobenzoate: Similar in structure but with fluorine atoms at different positions, leading to different reactivity and properties.
Ethyl 2,5-difluorobenzoate: Contains two fluorine atoms, resulting in different electronic effects and reactivity.
Ethyl 2-amino-4,6-difluorobenzoate: Contains an amino group, which significantly alters its chemical behavior and applications.
The uniqueness of this compound lies in the specific positioning of the fluorine atoms, which imparts distinct electronic properties and reactivity compared to other fluorinated benzoates. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
ethyl 2,3,6-trifluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSYUGKWNTYIGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301033522 | |
Record name | Ethyl 2,3,6-trifluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301033522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773134-90-0 | |
Record name | Ethyl 2,3,6-trifluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773134-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,3,6-trifluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 2,3,6-trifluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301033522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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